N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide
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Overview
Description
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a halogenating agent such as bromine or fluorine under controlled conditions.
Introduction of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group through an acylation reaction. This can be done by reacting the intermediate compound with an acyl chloride or anhydride in the presence of a base.
Methylation: The final step involves the methylation of the amide group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6-chloro-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide
- N-[2-(6-bromo-7-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide
Uniqueness
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide is unique due to the presence of both bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O3/c1-8(18)16(2)7-13(19)17-3-4-20-12-6-10(15)9(14)5-11(12)17/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJRGQCANEIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)N1CCOC2=CC(=C(C=C21)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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